N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structural features, including a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a methoxybenzamide moiety. This compound is notable for its potential biological activity, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell signaling and cancer progression.
This compound is cataloged under the Chemical Abstracts Service (CAS) number 1208524-09-7 and can be sourced from various chemical suppliers like BenchChem and Ambeed, which provide detailed descriptions and availability for research purposes.
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide falls under the category of organic compounds with significant pharmacological interest due to its structural complexity and potential therapeutic applications. It is classified as a small molecule drug candidate.
The synthesis of N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide typically involves multiple synthetic steps. Key methods include:
The molecular formula for N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is C20H22N6O3. The structure features:
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions:
These reactions can be facilitated through standard organic chemistry techniques involving catalysts or specific reagents tailored to achieve desired transformations.
The primary mechanism of action for N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide involves inhibition of the Epidermal Growth Factor Receptor (EGFR). By binding to the receptor's active site or allosteric sites, this compound can interfere with downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Research indicates that compounds targeting EGFR can significantly reduce tumor growth in various cancer models. The precise binding affinity and inhibitory constants would require further experimental validation through biochemical assays.
While specific physical properties such as density and boiling point are not universally reported for this compound, it is generally expected to exhibit moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 394.43 g/mol |
Solubility | Moderate |
Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide has potential applications in scientific research primarily related to cancer therapeutics. Its ability to inhibit EGFR makes it a candidate for developing targeted therapies against various malignancies. Additionally, it may serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects in clinical settings.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9